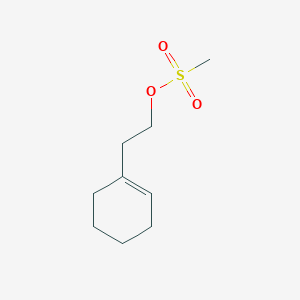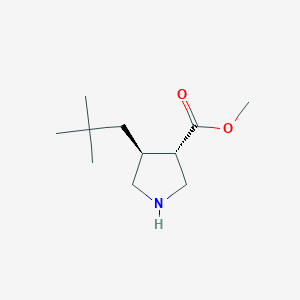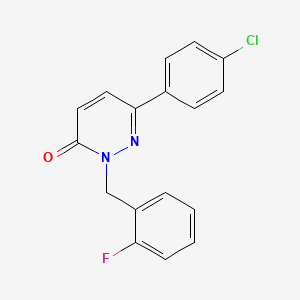
2-(1-Cyclohexenyl)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclohexenyl)ethyl methanesulfonate is a chemical compound characterized by its unique structure, which includes a cyclohexene ring attached to an ethyl group that is further substituted with a methanesulfonate group
Synthetic Routes and Reaction Conditions:
From Cyclohexene: The compound can be synthesized by reacting cyclohexene with ethyl methanesulfonate in the presence of a strong base such as sodium hydride (NaH) under anhydrous conditions.
From Cyclohexanone: Another method involves the conversion of cyclohexanone to cyclohexenylmethanol followed by esterification with methanesulfonic acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving cyclohexene and ethyl methanesulfonate. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as cyclohexenylmethanesulfonic acid.
Reduction: Reduction reactions can convert the methanesulfonate group to a more reduced form, such as an ethyl group.
Substitution: Substitution reactions can replace the methanesulfonate group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Cyclohexenylmethanesulfonic acid, cyclohexenylmethanol.
Reduction Products: Ethyl cyclohexene.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of morphinans , which are highly pharmacologically active chemicals widely used as analgesic and antitussive agents in clinical treatment . Therefore, it can be inferred that the targets of this compound would be related to the pain and cough pathways targeted by morphinans.
Mode of Action
It is known that methanesulfonate esters, such as ethyl methanesulfonate (ems), are alkylating agents that can induce chemical modification of nucleotides, creating base changes and nucleotide mutations . This suggests that 2-(1-Cyclohexenyl)ethyl methanesulfonate might interact with its targets through a similar mechanism, inducing changes that could potentially lead to the pharmacological effects observed with morphinans.
Biochemical Pathways
Given its role as an intermediate in the synthesis of morphinans , it is likely involved in the biochemical pathways related to pain and cough relief, which are the primary therapeutic applications of morphinans.
Result of Action
Given its role as an intermediate in the synthesis of morphinans , the effects of this compound’s action would likely be related to the analgesic and antitussive effects observed with morphinans.
Scientific Research Applications
2-(1-Cyclohexenyl)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of cyclohexene derivatives.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-(1-Cyclohexenyl)ethylamine: This compound differs by having an amine group instead of a methanesulfonate group.
Cyclohexylmethanesulfonate: This compound has a cyclohexyl group instead of a cyclohexenyl group.
Ethyl methanesulfonate: This compound lacks the cyclohexenyl group.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-8-7-9-5-3-2-4-6-9/h5H,2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBFKWYZSTXVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methylphenyl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2953542.png)
![2-ethyl-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)


![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepane](/img/structure/B2953553.png)
![3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/new.no-structure.jpg)
![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
![5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2953560.png)

![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
